molecular formula C21H17NO4 B5795698 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid

2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid

Cat. No. B5795698
M. Wt: 347.4 g/mol
InChI Key: QWYMRYCHPFRXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. The compound was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.

Mechanism of Action

Diflunisal inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. Diflunisal has a longer half-life than other 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acids, which allows for less frequent dosing and may reduce the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
Diflunisal has been shown to reduce pain, inflammation, and fever in various animal models and human studies. It has also been shown to have a protective effect on the liver and may have potential as a chemopreventive agent against certain types of cancer. Diflunisal has been shown to have a long half-life, with a duration of action of up to 12 hours.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a long half-life, which allows for less frequent dosing and reduces the risk of variability between experiments. However, Diflunisal has limitations as well. It is not suitable for use in cell culture experiments due to its insolubility in aqueous solutions. In addition, Diflunisal has been shown to have a toxic effect on certain cell types at high concentrations.

Future Directions

There are several future directions for the study of Diflunisal. One area of interest is the potential use of Diflunisal as a chemopreventive agent against certain types of cancer. Another area of interest is the development of novel formulations of Diflunisal that improve its solubility and bioavailability. Additionally, the use of Diflunisal in combination with other drugs for the treatment of inflammatory conditions is an area of active research.
Conclusion:
In conclusion, Diflunisal is a promising candidate for the treatment of various inflammatory conditions. Its selective inhibition of COX-2 makes it a potentially safer alternative to other 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acids. Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. While it has several advantages for use in laboratory experiments, it also has limitations that must be taken into account. There are several future directions for the study of Diflunisal, including its potential use as a chemopreventive agent and the development of novel formulations.

Synthesis Methods

The synthesis of Diflunisal involves the condensation of 2-hydroxybenzoic acid with diphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to form the final product. The purity of Diflunisal can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. Diflunisal is a selective inhibitor of COX-2, which is the isoform that is primarily responsible for inflammation. This makes Diflunisal a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-16-11-12-18(17(13-16)21(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYMRYCHPFRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.